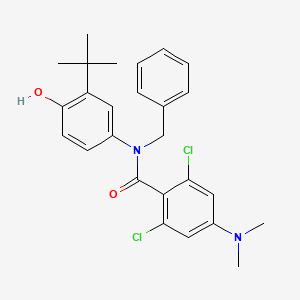

N-Benzyl-N-(3-Tert-Butyl-4-Hydroxyphenyl)-2,6-Dichloro-4-(Dimethylamino)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Neodymium hexaboride (NdB₆) is a black solid compound with a cubic crystal structure similar to calcium hexaboride. It exhibits excellent thermal conductivity, electrical conductivity, and magnetic properties. NdB₆ is known for its chemical stability at high temperatures and is insoluble in hydrochloric acid and hydrofluoric acid but soluble in nitric acid, sulfuric acid, and molten alkali .

Métodos De Preparación

NdB₆ can be synthesized using various methods, including the elemental synthesis method, boron carbide method, and boron thermal reduction method. The elemental synthesis method involves reacting neodymium metal with elemental boron under a vacuum atmosphere at high temperatures. The boron carbide method uses neodymium oxide (Nd₂O₃), boron carbide (B₄C), and activated carbon as raw materials, also requiring high temperatures and vacuum conditions. The boron thermal reduction method, which yields higher purity NdB₆, involves reducing Nd₂O₃ with boron at high temperatures .

A novel method for preparing ultra-fine NdB₆ powders is combustion synthesis, using boron oxide (B₂O₃), Nd₂O₃, and magnesium (Mg) powders as raw materials. This method involves a spontaneous combustion reaction that generates NdB₆, magnesium oxide (MgO), and minor amounts of magnesium borate (Mg₃B₂O₆) and neodymium borate (Nd₂B₂O₆). The resulting NdB₆ powders are then purified to achieve high purity .

Análisis De Reacciones Químicas

NdB₆ undergoes various chemical reactions, including oxidation and reduction. It exhibits strong antioxidant properties and oxidizes step by step. The apparent activation energies for the oxidation reactions are 986.14 kJ/mol and 313.83 kJ/mol, respectively . NdB₆ is also known to react with nitric acid, sulfuric acid, and molten alkali, forming soluble products .

Aplicaciones Científicas De Investigación

NdB₆ has numerous scientific research applications due to its unique properties. In chemistry, it is used as a high-temperature ceramic material with excellent thermal and electrical conductivity. In biology and medicine, NdB₆-based synthetic probes are employed for sensing small molecules and proteins, leveraging its environmental sensitivity and fluorescence-quenching ability . NdB₆ is also utilized in the industry for its magnetic properties and chemical stability, making it suitable for high-temperature applications .

Mecanismo De Acción

The mechanism of action of NdB₆ involves its interaction with various molecular targets and pathways. For instance, NdB₆ can induce the homodimerization of certain receptors, affecting their activity . Additionally, NdB₆’s unique electronic structure, characterized by the hybridization of neodymium’s d orbital with boron’s p orbital and the localization of neodymium’s f electron, contributes to its magnetic properties .

Comparación Con Compuestos Similares

NdB₆ is part of the rare-earth borides family, which includes compounds like neodymium tetraboride (NdB₄) and samarium hexaboride (SmB₆). Compared to these compounds, NdB₆ stands out due to its higher thermal and electrical conductivity, as well as its strong antioxidant properties . Other similar compounds include calcium hexaboride (CaB₆), strontium hexaboride (SrB₆), and barium hexaboride (BaB₆), which are small-gap semiconductors .

Propiedades

Fórmula molecular |

C26H28Cl2N2O2 |

|---|---|

Peso molecular |

471.4 g/mol |

Nombre IUPAC |

N-benzyl-N-(3-tert-butyl-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino)benzamide |

InChI |

InChI=1S/C26H28Cl2N2O2/c1-26(2,3)20-13-18(11-12-23(20)31)30(16-17-9-7-6-8-10-17)25(32)24-21(27)14-19(29(4)5)15-22(24)28/h6-15,31H,16H2,1-5H3 |

Clave InChI |

IDACWMHIKWNAEO-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C1=C(C=CC(=C1)N(CC2=CC=CC=C2)C(=O)C3=C(C=C(C=C3Cl)N(C)C)Cl)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-1,3-dimethyl-N-(1-methylethyl)-N-[[(1-methylethyl)amino]carbonyl]-2,6-dioxo-](/img/structure/B10854562.png)

![N-[(4-chlorophenyl)methyl]-6-[2-(3-fluoro-3-methylazetidin-1-yl)-2-oxoethyl]-1,2-dimethyl-7-oxoimidazo[4,5-c][1,8]naphthyridine-8-carboxamide](/img/structure/B10854604.png)

![2-(5-fluoropyridin-2-yl)-3-(1H-pyrazolo[3,4-b]pyridin-4-yl)-6,6-bis(trideuteriomethyl)-4,7-dihydropyrazolo[5,1-c][1,4]oxazine](/img/structure/B10854616.png)

![benzyl (2R)-2-[[[(2R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10854623.png)

![5-[2,3-dichloro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2-hydroxy-2-methylpropyl)-4-[(2R)-2-methylpyrrolidine-1-carbonyl]-1,3-thiazole-2-carboxamide](/img/structure/B10854626.png)